3-[3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid
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Overview
Description
The compound “3-[3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid” has a molecular weight of 324.76 and a molecular formula of C18H13ClN2O2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring attached to a phenyl ring and a prop-2-enoic acid group . Further analysis such as NMR, HPLC, LC-MS, and UPLC might provide more detailed information about the structure .Scientific Research Applications
Chlorogenic Acid (CGA) and Pharmacological Applications
Chlorogenic Acid (CGA) is a prominent phenolic compound known for its widespread biological and therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and more. CGA's impact on lipid metabolism and glucose regulation suggests its potential in treating metabolic disorders such as cardiovascular disease, diabetes, and obesity. The comprehensive review by Naveed et al. (2018) emphasizes the need for further research to optimize its biological and pharmacological effects for practical use, such as natural food additives replacing synthetic antibiotics to reduce medicinal costs (Naveed et al., 2018).
Synthesis and Biological Activity of Pyrazole Derivatives
The synthesis and biological activities of pyrazole derivatives, a class of compounds similar in some respects to the target compound, have been extensively explored. These derivatives exhibit a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The research by Dar and Shamsuzzaman (2015) outlines various methods for synthesizing pyrazole appended heterocyclic skeletons and highlights their significance in medicinal chemistry due to their broad bioactive profiles (Dar & Shamsuzzaman, 2015).
Potential Applications in Environmental Science
Research on the environmental fate and biodegradation of chlorinated compounds, including chlorophenols, provides insights into the potential environmental applications and implications of similar compounds. Studies on microbial degradation pathways offer perspectives on the environmental stability and degradation of such compounds, highlighting the role of microorganisms in mitigating pollution and protecting public health (Magnoli et al., 2020).
Mechanism of Action
Target of action
The compound “3-[3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid” is a type of pyrazole derivative. Pyrazole derivatives are known to have a wide range of biological activities and can bind with high affinity to multiple receptors .
Biochemical pathways
Many pyrazole derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of action
Based on the known activities of many pyrazole derivatives, it could potentially have antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Properties
IUPAC Name |
(E)-3-[3-(3-chlorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2/c19-15-6-4-5-13(11-15)18-14(9-10-17(22)23)12-21(20-18)16-7-2-1-3-8-16/h1-12H,(H,22,23)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYLBJDRNSRGFM-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Cl)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)Cl)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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